
sodium fluoromethanesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium fluoromethanesulfinate is an organosulfur compound with the molecular formula CH₂FNaO₂S. It is a white, crystalline solid that is soluble in water and various organic solvents. This compound is primarily used as a reagent in organic synthesis, particularly for introducing fluoromethyl groups into molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium fluoromethanesulfinate can be synthesized through the reaction of fluoromethanesulfinic acid with sodium hydroxide. The reaction typically occurs under mild conditions and yields the sodium salt of fluoromethanesulfinic acid .
Industrial Production Methods: In industrial settings, this compound is produced by the fluorination of methanesulfinic acid derivatives. This process involves the use of fluorinating agents such as sulfur tetrafluoride or hydrogen fluoride in the presence of a catalyst .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium fluoromethanesulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the fluoromethyl group is introduced into aromatic or aliphatic compounds.
Radical Reactions: It can generate fluoromethyl radicals under specific conditions, which can then react with alkenes, alkynes, and other unsaturated compounds.
Common Reagents and Conditions:
Oxidizing Agents: Tert-butyl hydroperoxide is commonly used to generate fluoromethyl radicals from this compound.
Catalysts: Transition metal catalysts such as copper or iron can facilitate the substitution reactions.
Major Products: The major products formed from these reactions include fluoromethylated aromatic compounds, fluoromethylated alkenes, and various fluorinated heterocycles .
Wissenschaftliche Forschungsanwendungen
Sodium fluoromethanesulfinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which sodium fluoromethanesulfinate exerts its effects involves the generation of fluoromethyl radicals. These radicals can react with various substrates to form fluoromethylated products. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Sodium trifluoromethanesulfinate (CF₃SO₂Na): Used for trifluoromethylation reactions.
Sodium difluoromethanesulfinate (CF₂HSO₂Na): Used for difluoromethylation reactions.
Uniqueness: Sodium fluoromethanesulfinate is unique in its ability to introduce a single fluoromethyl group into molecules, which can significantly alter the physical and chemical properties of the resulting compounds. This makes it a valuable reagent for fine-tuning the properties of organic molecules in various applications .
Eigenschaften
IUPAC Name |
sodium;fluoromethanesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3FO2S.Na/c2-1-5(3)4;/h1H2,(H,3,4);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVSSKREIDWEJT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2FNaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1661836-10-7 |
Source


|
| Record name | Sodium fluoromethanesulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

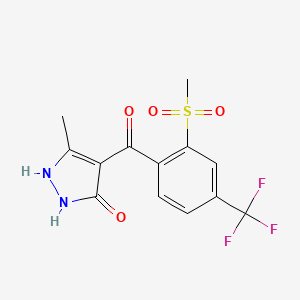

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6596528.png)
![2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] phosphate](/img/structure/B6596551.png)


![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-2-methylpropanethioate](/img/structure/B6596572.png)
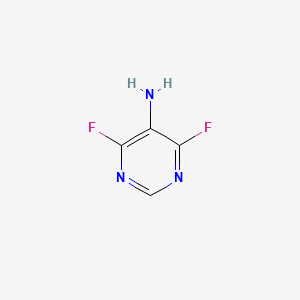

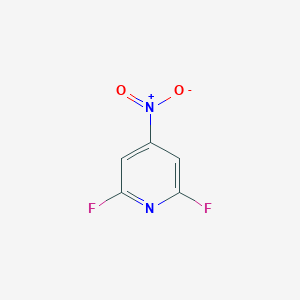
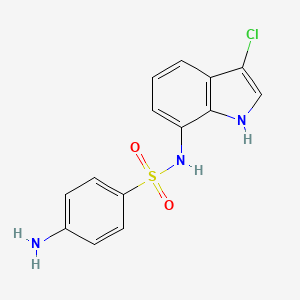
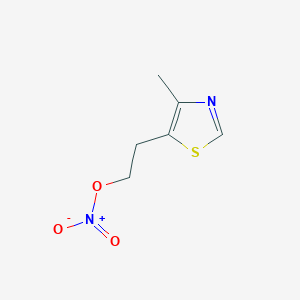
![4-(morpholin-4-yl)thieno[2,3-d]pyrimidin-2-amine](/img/structure/B6596604.png)
